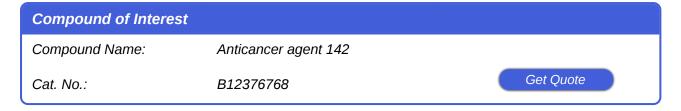


In-depth Technical Guide: Synthesis and Discovery of Anticancer Agent 142 (Compound 235)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 142, also identified as compound 235, is a novel synthetic small molecule inhibitor of Protein Tyrosine Phosphatases (PTPNs). Possessing the chemical formula C₂₂H₂₀N₄O and assigned the CAS number 2948338-60-9, this compound has emerged as a substance of interest in oncological research. This document provides a comprehensive overview of the available technical information regarding its synthesis, mechanism of action, and the signaling pathways it may influence. The information is primarily derived from patent literature, specifically patent WO2023121939A1, and publicly available chemical supplier data, as dedicated peer-reviewed publications detailing its biological activity are not yet available.

Discovery and Rationale

The discovery of **Anticancer agent 142** stems from research into substituted benzothiophene derivatives as potential therapeutic agents.[1] The rationale for its development is rooted in the established role of Protein Tyrosine Phosphatases (PTPNs) in regulating a multitude of cellular processes, including cell growth, differentiation, and oncogenic transformation. Dysregulation of PTPN activity is a hallmark of various cancers, making them attractive targets for therapeutic intervention. **Anticancer agent 142** was developed as a PTPN inhibitor with the potential to modulate these aberrant signaling pathways in cancer cells.[1][2]



Synthesis of Anticancer Agent 142

The synthesis of **Anticancer agent 142** is detailed in patent WO2023121939A1.[1] The process involves a multi-step chemical synthesis, a summary of which is provided below.

Experimental Protocol: Synthesis of Compound 235

A detailed, step-by-step experimental protocol for the synthesis of **Anticancer agent 142** is not publicly available in peer-reviewed literature. However, the patent literature outlines the general synthetic route. The synthesis would typically involve the preparation of a substituted benzothiophene core, followed by a series of reactions to introduce the other functional groups. Researchers seeking to replicate the synthesis should refer to the detailed examples provided within the full text of patent WO2023121939A1.

Mechanism of Action

Anticancer agent 142 functions as an inhibitor of Protein Tyrosine Phosphatases (PTPNs).[1] [2] PTPNs are a large family of enzymes that remove phosphate groups from tyrosine residues on proteins. This dephosphorylation plays a critical role in signal transduction. By inhibiting PTPNs, Anticancer agent 142 can potentially restore or enhance the phosphorylation of key signaling proteins, thereby affecting downstream cellular processes.

The specific PTPN isoforms that are targeted by **Anticancer agent 142**, and the potency with which it inhibits them (e.g., IC₅₀ values), have not been disclosed in the currently available public literature.

Signaling Pathways

The inhibition of PTPNs by **Anticancer agent 142** is expected to impact major signaling pathways implicated in cancer. While specific studies on this compound are not yet published, the known roles of PTPNs allow for the postulation of its likely effects. Key pathways that are regulated by PTPNs and therefore potential targets of **Anticancer agent 142** include:

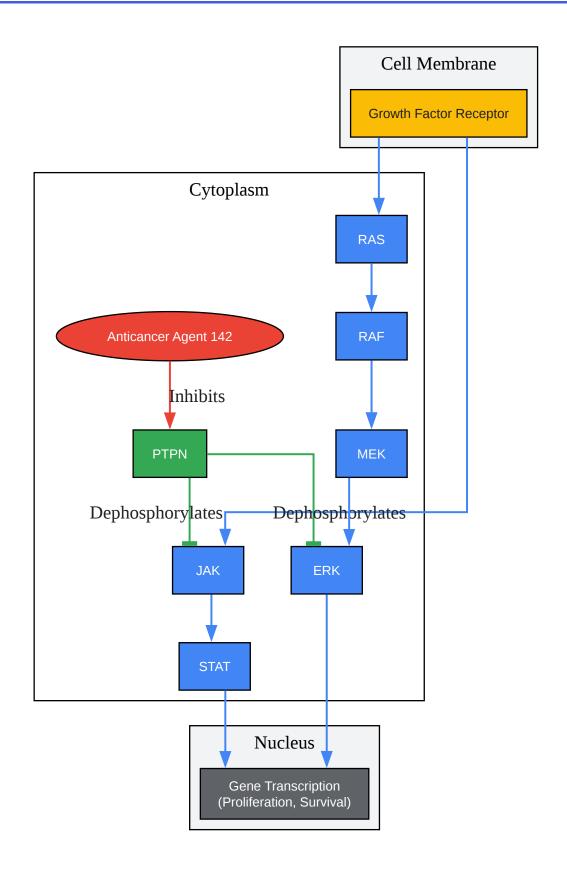
 MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. PTPNs are known to dephosphorylate and thereby regulate key components of this pathway.



• JAK-STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in various cancers. PTPNs can act as negative regulators of this pathway.

Potential Signaling Cascade of Anticancer Agent 142





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Caption: Postulated mechanism of Anticancer Agent 142.



Quantitative Data

As of the date of this document, no public quantitative data, such as IC₅₀ values for PTPN inhibition or efficacy against specific cancer cell lines, is available for **Anticancer agent 142**. The table below is provided as a template for when such data becomes available.

Assay Type	Target	Cell Line	IC50 / EC50	Reference
PTPN Inhibition	e.g., PTPN1	-	Not Available	
Cell Viability	-	e.g., MCF-7	Not Available	_
Apoptosis	-	e.g., A549	Not Available	_

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Anticancer agent 142** are not yet published. The following are generalized protocols that would typically be used to characterize a novel PTPN inhibitor.

General Protocol for PTPN Enzyme Inhibition Assay

- Reagents and Materials: Recombinant human PTPN enzyme, a suitable phosphopeptide substrate (e.g., pNPP or a tyrosine-phosphorylated peptide), assay buffer, and a microplate reader.
- Procedure: a. The PTPN enzyme is incubated with varying concentrations of **Anticancer agent 142**. b. The reaction is initiated by the addition of the phosphopeptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of dephosphorylated product is quantified using a microplate reader (e.g., by measuring absorbance at 405 nm for pNPP). e. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

General Protocol for Cell Viability Assay (MTT Assay)

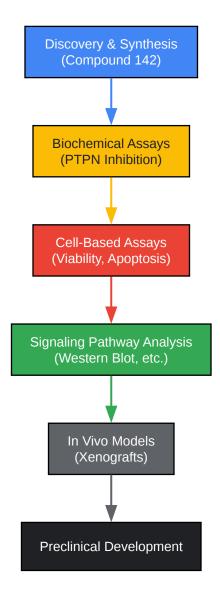
• Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.



• Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of **Anticancer agent 142**. c. After a specified incubation period (e.g., 48-72 hours), MTT reagent is added to each well. d. The plates are incubated to allow for the formation of formazan crystals. e. The formazan crystals are solubilized, and the absorbance is measured on a microplate reader. f. Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined.

Logical Workflow for Drug Development

The development and characterization of a novel anticancer agent like compound 142 would follow a logical progression from initial discovery to preclinical evaluation.



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Caption: Drug development workflow for Anticancer Agent 142.

Conclusion and Future Directions

Anticancer agent 142 (compound 235) represents a promising starting point for the development of novel cancer therapeutics targeting PTPN-mediated signaling pathways. The immediate next steps in its evaluation should focus on detailed biological characterization. This includes determining its inhibitory profile against a panel of PTPN isoforms, assessing its efficacy in a broad range of cancer cell lines, and elucidating its precise impact on downstream signaling pathways. Further optimization of its chemical structure could also lead to derivatives with improved potency and selectivity. As more data becomes publicly available, a clearer picture of the therapeutic potential of this class of compounds will emerge.

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- To cite this document: BenchChem. [In-depth Technical Guide: Synthesis and Discovery of Anticancer Agent 142 (Compound 235)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376768#synthesis-and-discovery-of-anticancer-agent-142]

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